molecular formula C38H42B2O4 B1511099 1,2-Diphenyl-1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene

1,2-Diphenyl-1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene

Cat. No.: B1511099
M. Wt: 584.4 g/mol
InChI Key: CBYRLHIEJOHEIW-JEIPZWNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a compound known for its aggregation-induced emission (AIE) properties. This compound is often used as a building block in the synthesis of various organic materials due to its unique photophysical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 1,2-diphenylethene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or THF (tetrahydrofuran), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, and other boron-containing compounds, which are useful intermediates in organic synthesis .

Mechanism of Action

The mechanism by which 2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects is primarily through its aggregation-induced emission (AIE) properties. When the molecules aggregate, they restrict intramolecular rotations, leading to enhanced fluorescence. This property is utilized in various applications, including sensing and imaging .

Properties

Molecular Formula

C38H42B2O4

Molecular Weight

584.4 g/mol

IUPAC Name

2-[4-[(E)-1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C38H42B2O4/c1-35(2)36(3,4)42-39(41-35)31-23-19-29(20-24-31)33(27-15-11-9-12-16-27)34(28-17-13-10-14-18-28)30-21-25-32(26-22-30)40-43-37(5,6)38(7,8)44-40/h9-26H,1-8H3/b34-33+

InChI Key

CBYRLHIEJOHEIW-JEIPZWNWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C)/C6=CC=CC=C6

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=CC=C6

Origin of Product

United States

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